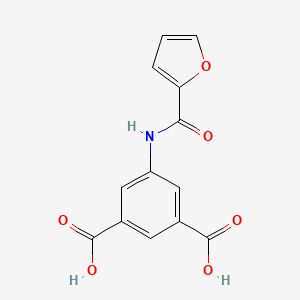![molecular formula C16H21N5O2S B5551053 (4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551053.png)
(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide" is a member of the imidazo[1,2-a]pyridines and pyrazines family, known for their complex heterocyclic structures. These compounds are of interest in synthetic organic chemistry due to their potential pharmacological properties and their use as fluorogenic dyes and in materials science (Zaitseva et al., 2020).
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyridines and pyrazines typically involves palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles. This method provides a facile pathway to these compounds, allowing for substitutions at key positions on the heterocyclic ring (Rosenberg et al., 2012). Another approach involves the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide to form six-membered imide rings, indicating the versatility in synthetic strategies for accessing these scaffolds (Zaitseva et al., 2020).
Molecular Structure Analysis
The structure of imidazo[1,2-a]pyridines and pyrazines is characterized by their bicyclic amidines (BCAs), which are formed under specific conditions, such as high temperatures or with strong dehydrating agents. Theoretical studies have provided insights into the mechanisms of BCA formation, revealing the complexity of these molecular structures (Contreras‐Torres & Basiuk, 2006).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines and pyrazines undergo various chemical reactions, showcasing a broad range of functionalization possibilities. These include regioselective metalation, allowing for the synthesis of functionalized derivatives, demonstrating the compounds' versatility in synthetic chemistry (Board et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as their crystalline structure and solubility, play a significant role in their applications. Single-crystal X-ray analysis confirms the structure of these compounds, providing essential data for further modifications and applications (Adib et al., 2008).
Chemical Properties Analysis
The chemical properties of imidazo[1,2-a]pyridines and pyrazines, including their reactivity with various reagents and their potential as fluorogenic dyes, highlight their significance in both synthetic organic chemistry and materials science. Their ability to undergo a wide range of chemical reactions makes them valuable scaffolds for the development of new compounds with varied applications (Zaitseva et al., 2020).
科学的研究の応用
Fluorescent Sensors and Detection
A study by Liu Li et al. (2018) explored the development of a novel fluorescence sensor for hydrazine detection, utilizing a compound structure similar to the chemical . This sensor operates through a reaction mechanism where the fluorescent quenching group within the sensor reacts with hydrazine, forming a pyrazole and enabling fluorescent turn-on signaling. This method allows for the selective detection of hydrazine in various environments, showcasing the potential of similar structures in environmental monitoring and safety applications (Liu Li et al., 2018).
Anticancer Research
The compound's structural motif, particularly the imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines segments, have been synthesized and evaluated for their potential anticancer activities. Carroll Temple and colleagues (1987) developed routes for the synthesis of these compounds, showing significant antitumor activity in mice models. This research highlights the compound's relevance in designing new anticancer agents, emphasizing its role in the accumulation of cells at mitosis (Carroll Temple et al., 1987).
Synthesis of Functionalized Derivatives
J. Board and colleagues (2009) demonstrated the regioselective metalation of imidazo[1,5-a]pyrazines, leading to a variety of functionalized derivatives. This study shows the compound's versatility in chemical synthesis, offering pathways to new molecules with potential applications in pharmaceuticals and material sciences (J. Board et al., 2009).
Photophysical Properties
Research by E. Zaitseva et al. (2020) on the oxidation of related compounds with selenium dioxide revealed the formation of structures that exhibit significant shifts in absorption and emission spectra. These findings suggest applications in the development of new fluorogenic dyes for biochemical and industrial purposes (E. Zaitseva et al., 2020).
特性
IUPAC Name |
(4aR,7aS)-4-(1H-imidazol-5-ylmethyl)-1-(pyridin-2-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c22-24(23)10-15-16(11-24)21(9-14-7-17-12-19-14)6-5-20(15)8-13-3-1-2-4-18-13/h1-4,7,12,15-16H,5-6,8-11H2,(H,17,19)/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZJMLLAWADQLE-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1CC3=CC=CC=N3)CC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2CS(=O)(=O)C[C@H]2N1CC3=CC=CC=N3)CC4=CN=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-N-[2-(2-chloro-6-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5550974.png)
![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)
![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)
![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)
![8-fluoro-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5550999.png)
![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)
![2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5551001.png)

![2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)
![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B5551045.png)
![4-[4-(methylthio)benzyl]morpholine](/img/structure/B5551056.png)